molecular formula C21H26ClNO2 B4135602 3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide

3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide

Cat. No.: B4135602
M. Wt: 359.9 g/mol
InChI Key: FFTXUVMCLPXDTB-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is an organic compound characterized by the presence of a chloro-substituted hydroxyphenyl group, a hexyl chain, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde, hexylamine, and phenylpropanoyl chloride.

    Formation of Intermediate: The 5-chloro-2-hydroxybenzaldehyde reacts with hexylamine in the presence of a base such as triethylamine to form an imine intermediate.

    Amide Formation: The imine intermediate is then reacted with phenylpropanoyl chloride under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(5-chloro-2-oxophenyl)-N-hexyl-3-phenylpropanamide.

    Reduction: Formation of 3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties. Its structure suggests it could interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the hydroxyphenyl and amide groups suggests it could interact with enzymes or receptors in the body.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The hydroxyphenyl group could participate in hydrogen bonding with biological targets, while the amide group could interact with proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-2-hydroxyphenyl)-N-methyl-3-phenylpropanamide: Similar structure but with a methyl group instead of a hexyl chain.

    3-(5-chloro-2-hydroxyphenyl)-N-ethyl-3-phenylpropanamide: Similar structure but with an ethyl group instead of a hexyl chain.

    3-(5-chloro-2-hydroxyphenyl)-N-propyl-3-phenylpropanamide: Similar structure but with a propyl group instead of a hexyl chain.

Uniqueness

The uniqueness of 3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide lies in its specific combination of functional groups and the length of the hexyl chain. This combination can influence its physical properties, such as solubility and melting point, as well as its reactivity and potential biological activity.

By comparing it with similar compounds, researchers can better understand the impact of different substituents on the compound’s properties and applications.

Properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO2/c1-2-3-4-8-13-23-21(25)15-18(16-9-6-5-7-10-16)19-14-17(22)11-12-20(19)24/h5-7,9-12,14,18,24H,2-4,8,13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTXUVMCLPXDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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